molecular formula C23H20N2O3 B7715469 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide

Cat. No. B7715469
M. Wt: 372.4 g/mol
InChI Key: TUZBUEDGOIFNFH-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HMQC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the binding of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide to proteins and other biomolecules in the body. This binding may lead to changes in the structure and function of these molecules, resulting in the observed biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has antioxidant and anti-inflammatory properties, as well as the ability to bind to metal ions such as copper and zinc. In vivo studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide in lab experiments is its ability to bind to proteins and penetrate cell membranes, making it a potential candidate for drug delivery systems. However, one limitation is that the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide. One area of interest is the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide-based drug delivery systems for the treatment of inflammatory diseases and cancer. Another area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the reaction of 8-methyl-2-quinolylmethanol and 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with o-toluidine to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide. This synthesis method has been reported to produce high yields of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide with good purity.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and cancer. In biochemistry, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been used as a fluorescent probe to detect metal ions such as copper and zinc. In pharmacology, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been studied for its potential as a drug delivery system due to its ability to bind to proteins and penetrate cell membranes.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-7-3-4-10-19(15)25(23(27)20-11-6-12-28-20)14-18-13-17-9-5-8-16(2)21(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZBUEDGOIFNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide

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